molecular formula C21H21ClN2O2S2 B2748237 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955767-41-6

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2748237
CAS RN: 955767-41-6
M. Wt: 432.98
InChI Key: PIWMTQDPWAPVNY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O2S2 and its molecular weight is 432.98. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

This compound, among other benzenesulfonamide derivatives, has been extensively studied for its synthesis and chemical properties. The research includes exploring reactions of sodium N-chlorobenzenesulfonamides with heterocycles, leading to the formation of various sulfonamide derivatives with potential biological activity (Boberg et al., 1996). Additionally, studies on the synthesis of tetrahydroisoquinoline derivatives highlight the compound's relevance in creating potent, selective human beta3 adrenergic receptor agonists, demonstrating its potential in therapeutic applications (Parmee et al., 2000).

Biological and Pharmacological Studies

Research on benzenesulfonamide derivatives has also delved into their interactions with human carbonic anhydrases (hCAs), revealing their inhibition properties and potential as drug candidates for treating diseases associated with these enzymes. A study examining the molecular interactions between hCAs and a novel class of benzenesulfonamides found significant inhibition and selectivity towards druggable isoforms, emphasizing the compound's relevance in drug discovery (Bruno et al., 2017).

Potential Therapeutic Applications

The compound's structural properties have been explored in the context of designing inhibitors for human carbonic anhydrase isoforms, which are crucial in developing treatments for conditions like glaucoma, epilepsy, and cancer. For instance, cycloalkylamino-1-carbonylbenzenesulfonamides have shown remarkable inhibition for hCA II and hCA VII, two enzymes expressed in the brain, with some derivatives exhibiting subnanomolar inhibitory activity. This indicates the compound's potential in designing new isoform-selective inhibitors (Buemi et al., 2019).

properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMTQDPWAPVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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